![molecular formula C32H20N6O6 B5022697 N,N'-bis(2-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide](/img/structure/B5022697.png)
N,N'-bis(2-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide
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Overview
Description
“N,N’-bis(2-nitrophenyl)-3,3’-biquinoline-4,4’-dicarboxamide” is likely a complex organic compound containing two nitrophenyl groups attached to a biquinoline core with carboxamide functional groups. The presence of nitrophenyl groups suggests that the compound could exhibit properties such as electron-withdrawing capacity due to the nitro groups. The biquinoline part implies potential interesting photophysical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the biquinoline core, introduction of the nitrophenyl groups, and finally the attachment of the carboxamide groups . The exact synthetic route would depend on various factors including the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a biquinoline core with nitrophenyl groups and carboxamide functionalities. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the nitrophenyl and carboxamide groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The carboxamide group could participate in various reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrophenyl groups could increase its polarity, affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N6O6/c39-31(35-25-13-5-7-15-27(25)37(41)42)29-19-9-1-3-11-23(19)33-17-21(29)22-18-34-24-12-4-2-10-20(24)30(22)32(40)36-26-14-6-8-16-28(26)38(43)44/h1-18H,(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWHFXNALWDPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC=CC=C5[N+](=O)[O-])C(=O)NC6=CC=CC=C6[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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